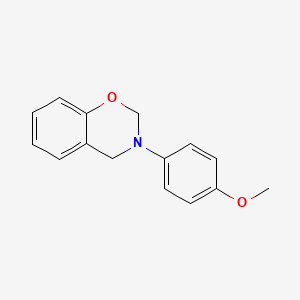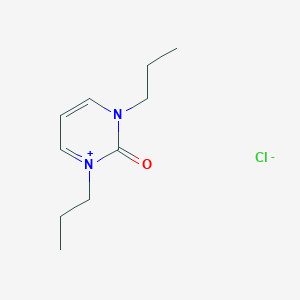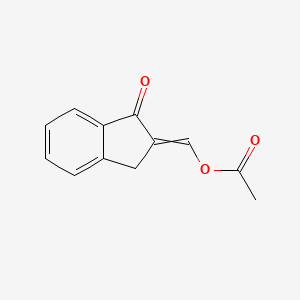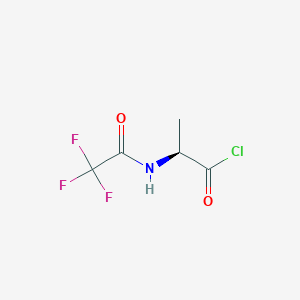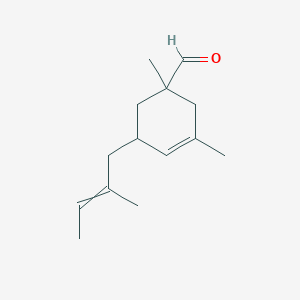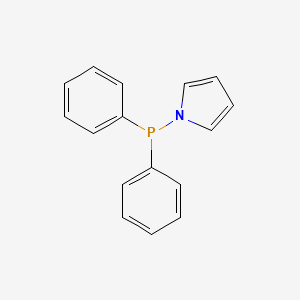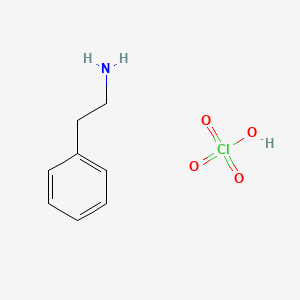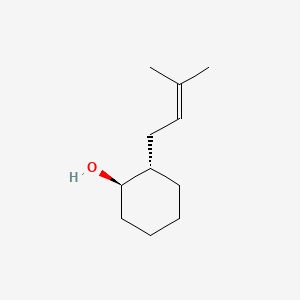
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 3-methylbut-2-enyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, ensuring efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to a cyclohexane derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone.
Reduction: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexane.
Substitution: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the specificity of enzymes.
Medicine
precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism by which (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone: The oxidized form of the compound.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexane: The fully reduced form.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride: The substituted form.
Uniqueness
What sets (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol apart from its similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and biological activity . This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
54363-09-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
BAYFJXSKCKAWPW-WDEREUQCSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1CCCC[C@H]1O)C |
Canonical SMILES |
CC(=CCC1CCCCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)

